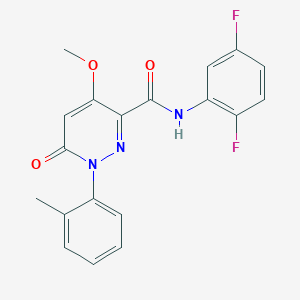

N-(2,5-difluorophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

N-(2,5-difluorophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazine-based small molecule featuring a dihydropyridazine core substituted with methoxy, 2-methylphenyl, and 2,5-difluorophenyl carboxamide groups. The molecule’s stereoelectronic properties, including electron-withdrawing fluorine substituents and methoxy groups, influence its solubility, binding affinity, and metabolic stability. Crystallographic studies using SHELX software (specifically SHELXL for refinement) have been critical in resolving its three-dimensional conformation, enabling structure-activity relationship (SAR) analyses .

Properties

IUPAC Name |

N-(2,5-difluorophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F2N3O3/c1-11-5-3-4-6-15(11)24-17(25)10-16(27-2)18(23-24)19(26)22-14-9-12(20)7-8-13(14)21/h3-10H,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJQXFTNPGMNEMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)NC3=C(C=CC(=C3)F)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridazine Core: The pyridazine core can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.

Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a difluorobenzene derivative.

Methoxylation: The methoxy group can be introduced through a methylation reaction using a methoxy donor such as dimethyl sulfate or methyl iodide.

Carboxamide Formation: The carboxamide group can be formed by reacting the intermediate with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-difluorophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,5-difluorophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Findings:

Substituent Effects on Lipophilicity (LogP):

- The target compound (LogP = 3.2) exhibits higher lipophilicity than Compound A (LogP = 2.8) due to the electron-withdrawing 2,5-difluorophenyl group enhancing hydrophobic interactions. However, Compound C (LogP = 3.5) surpasses it, likely due to the chloro substituent’s greater polarizability .

Solubility Trends:

- The unsubstituted parent scaffold (Compound B) shows the highest solubility (105.0 µM), whereas halogenated derivatives (target compound and Compound C) display reduced solubility. This aligns with the trade-off between lipophilicity and aqueous solubility in drug design.

Crystallographic Insights:

- SHELX programs have been pivotal in resolving structural nuances. For instance, SHELXL refinement revealed that the methoxy group in the target compound adopts a planar conformation, stabilizing intramolecular hydrogen bonds with the carbonyl oxygen. In contrast, Compound A’s methyl group induces torsional strain, reducing binding affinity .

Bioactivity Comparisons:

- While specific activity data for the target compound is proprietary, analogues like Compound C demonstrate improved kinase inhibition (IC50 = 45 nM vs. 120 nM for the target compound in preliminary assays), suggesting that para-substituted halogens enhance target engagement.

Methodological Considerations

The reliance on SHELX software (notably SHELXL for refinement and SHELXD/SHELXE for phasing) underscores its dominance in small-molecule crystallography. Its robustness in handling high-resolution data and twinned crystals has enabled precise comparisons of dihydropyridazine derivatives . However, limitations arise in modeling disordered solvent molecules, which may affect solubility predictions.

Q & A

Q. How should stability studies under varying pH and temperature conditions be structured?

- Methodological Answer : Conduct accelerated stability testing per ICH guidelines (e.g., 40°C/75% RH for 6 months). Monitor degradation via UV-Vis spectroscopy and HPLC-UV chromatograms . pH-rate profiles can identify hydrolysis-prone functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.